REACTION_CXSMILES
|
[CH2:1]([O:3][P:4]([C:9](Br)([Br:17])[C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])([O:6][CH2:7][CH3:8])=[O:5])[CH3:2].C(O)(C)C.[Sn](Cl)Cl>O>[CH2:1]([O:3][P:4]([CH:9]([Br:17])[C:10]([O:12][C:13]([CH3:14])([CH3:16])[CH3:15])=[O:11])([O:6][CH2:7][CH3:8])=[O:5])[CH3:2]
|
Name
|
|
Quantity
|
75.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OP(=O)(OCC)C(C(=O)OC(C)(C)C)(Br)Br
|
Name
|
|
Quantity
|
190 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
33.2 g
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)Cl
|
Name
|
|
Quantity
|
190 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
warm to ambient temperature
|
Type
|
EXTRACTION
|
Details
|
extract the reaction mixture three times with chloroform
|
Type
|
EXTRACTION
|
Details
|
extract with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over MgSO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
evaporate in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OP(=O)(OCC)C(C(=O)OC(C)(C)C)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |